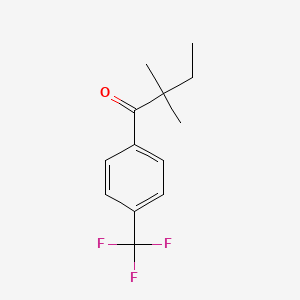

Cyclobutyl 3,4,5-trifluorophenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

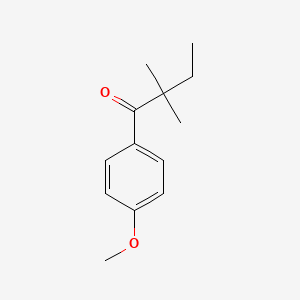

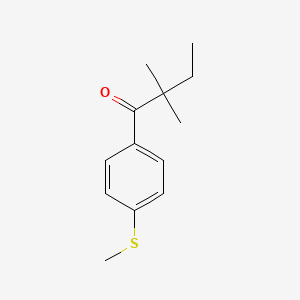

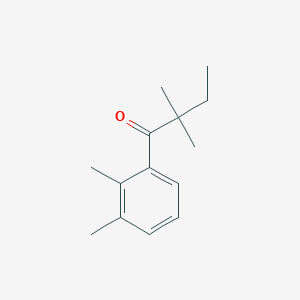

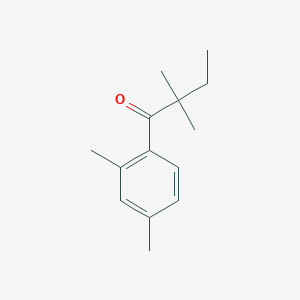

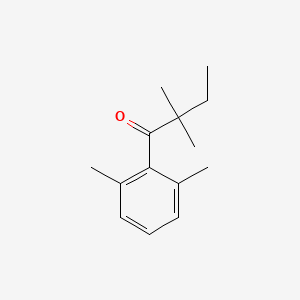

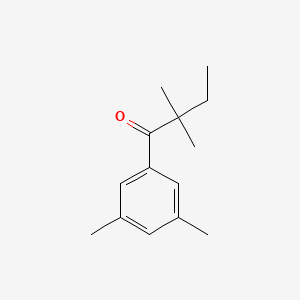

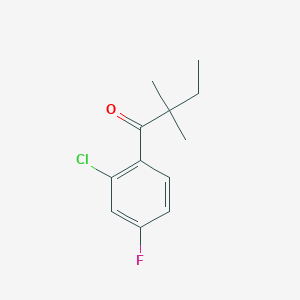

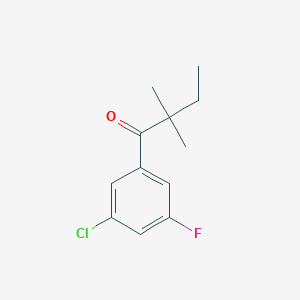

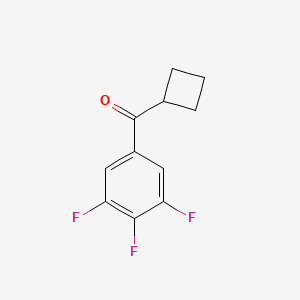

Cyclobutyl 3,4,5-trifluorophenyl ketone is a chemical compound that belongs to the class of ketones. It contains a total of 47 bonds, including 31 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 four-membered rings, 2 six-membered rings, and 1 ketone (aromatic) .

Synthesis Analysis

The synthesis of cyclobutyl ketones, such as Cyclobutyl 3,4,5-trifluorophenyl ketone, can be achieved through a sequential C−H/C−C functionalization strategy . This involves generating a bicyclo [1.1.1]pentan-2-ol intermediate from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure . This intermediate then undergoes a ligand-enabled, palladium-catalyzed C−C cleavage/functionalization to produce valuable cis-γ - (hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones .Molecular Structure Analysis

The molecular structure of Cyclobutyl 3,4,5-trifluorophenyl ketone consists of 16 Hydrogen atoms, 21 Carbon atoms, 1 Oxygen atom, and 6 Fluorine atoms . It has a total of 47 bonds, including 31 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 four-membered rings, 2 six-membered rings, and 1 ketone (aromatic) .Applications De Recherche Scientifique

Catalytic Activities

Cyclobutyl 3,4,5-trifluorophenyl ketone derivatives exhibit significant catalytic activities. For instance, platinum complexes coordinated with certain cyclobutene derivatives have been utilized as selective catalysts for dehydrogenative silylation of ketones, leading to the formation of silyl enol ethers in high yields (Ozawa et al., 2001). This demonstrates the potential of cyclobutyl-related compounds in catalysis and organic synthesis.

Structural Analysis and Electrophilicity

NMR studies of cyclobutyl ketones provide insights into their structural characteristics and electrophilic properties. The carbonyl moiety of cyclobutyl ketones shows low electrophilicity due to strong conjugation with adjacent groups, which is evident from their 13C chemical shifts and carbon–proton coupling constants (Frimer et al., 2003). These findings are crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions.

Synthetic Applications

Cyclobutyl compounds have been leveraged for the synthesis of complex molecules. For example, cyclobutene-1,2-diylbisimidazolium derivatives have been used as preligands in palladium-catalyzed cross-coupling reactions for synthesizing arylated thiophenes with diverse substitution patterns (Rahimi et al., 2011). Additionally, the catalytic potential of certain trifluorophenylborane derivatives in hydroboration reactions of unsaturated substrates has been unlocked under microwave irradiation, enhancing their reactivity significantly (Carden et al., 2019).

Medicinal Chemistry and Drug Synthesis

Cyclobutyl derivatives are valued in medicinal chemistry due to their strained and well-defined structures. Methods enabling the synthesis of cyclobutyl derivatives with various substituent patterns are highly sought after. For instance, acylation of electrophilic strained molecules at the bridgehead carbon with specific reagents has been utilized to produce cyclobutyl ketones (Wierzba et al., 2021). These findings underscore the significance of cyclobutyl compounds in the development of pharmaceuticals and other complex organic molecules.

Orientations Futures

Cyclobutyl ketones, including Cyclobutyl 3,4,5-trifluorophenyl ketone, are an emerging scaffold in medicinal chemistry that can confer beneficial pharmacological properties to small-molecule drug candidates . The development of novel methods for their diastereocontrolled synthesis is a promising area of future research .

Propriétés

IUPAC Name |

cyclobutyl-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-8-4-7(5-9(13)10(8)14)11(15)6-2-1-3-6/h4-6H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZVWBZTKXRPCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642554 |

Source

|

| Record name | Cyclobutyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 3,4,5-trifluorophenyl ketone | |

CAS RN |

898791-32-7 |

Source

|

| Record name | Cyclobutyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.